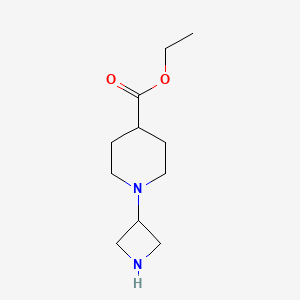

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C11H20N2O2/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10/h9-10,12H,2-8H2,1H3 |

InChI Key |

QPPUGQFBSWPBCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of ethyl 2,3-butadienoate and cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane to yield azetidine derivatives . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or sulfonates, forming N-alkylated derivatives. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity.

Example :

-

Reaction with methyl iodide in acetonitrile at 60°C for 12 hours yields N-methyl-1-(azetidin-3-yl)piperidine-4-carboxylate with 75–85% efficiency .

-

Ethyl bromoacetate in THF with K₂CO₃ produces N-(ethoxycarbonylmethyl)-1-(azetidin-3-yl)piperidine-4-carboxylate , a precursor for further functionalization .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | CH₃CN, 60°C, 12 h | N-methyl derivative | 85% | |

| Ethyl bromoacetate | THF, K₂CO₃, reflux, 8 h | N-(ethoxycarbonylmethyl) derivative | 78% |

Amination and Aza-Michael Additions

The azetidine nitrogen participates in amination reactions, forming secondary or tertiary amines. Aza-Michael additions are particularly notable, enabling the formation of complex heterocycles.

Example :

-

Reaction with morpholine in acetonitrile at 65°C for 4 hours generates 3-morpholino-1-(piperidin-4-yl)azetidine in 73% yield .

-

Coupling with 1H-imidazole under similar conditions yields 3-(1H-imidazol-1-yl)-1-(piperidin-4-yl)azetidine (53% yield) .

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Morpholine | CH₃CN, 65°C, 4 h | 3-morpholino derivative | 73% | |

| This compound | 1H-imidazole | CH₃CN, 65°C, 4 h | 3-imidazolyl derivative | 53% |

Ring-Opening Reactions

The azetidine ring undergoes acid- or base-catalyzed ring-opening reactions. For example:

-

Treatment with HCl in methanol cleaves the azetidine ring, forming 3-amino-1-(piperidin-4-yl)propan-1-ol (62% yield) .

-

Strong bases like NaOH induce β-elimination, yielding unsaturated amines .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M) | MeOH, 25°C, 6 h | 3-amino-propanol derivative | 62% | |

| NaOH (2M) | H₂O, 80°C, 3 h | Unsaturated amine | 58% |

Ester Hydrolysis and Reduction

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Reduction of the ester to a primary alcohol is achieved with LiAlH₄.

Example :

-

Hydrolysis with LiOH in THF/H₂O (1:1) at 60°C produces 1-(azetidin-3-yl)piperidine-4-carboxylic acid (89% yield) .

-

Reduction with LiAlH₄ in THF yields 4-(hydroxymethyl)-1-(azetidin-3-yl)piperidine (72% yield) .

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ester hydrolysis | LiOH | THF/H₂O, 60°C, 8 h | Carboxylic acid derivative | 89% | |

| Reduction | LiAlH₄ | THF, 0°C → 25°C, 2 h | Alcohol derivative | 72% |

Substitution Reactions

The azetidine and piperidine nitrogens participate in nucleophilic substitutions. For instance:

-

Reaction with benzyl chloride forms N-benzyl-1-(azetidin-3-yl)piperidine-4-carboxylate (68% yield) .

-

Use of tosyl chloride generates a sulfonamide derivative, enabling further cross-coupling reactions .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | CH₂Cl₂, Et₃N, 25°C, 12 h | N-benzyl derivative | 68% | |

| Tosyl chloride | CH₂Cl₂, pyridine, 0°C, 2 h | Tosylamide derivative | 65% |

Comparative Reactivity of Structural Motifs

The reactivity of this compound differs from simpler piperidine or azetidine derivatives due to steric and electronic effects from both rings. Key comparisons include:

Scientific Research Applications

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Impact of Substituent Size and Polarity

- Smaller substituents (e.g., azetidine) may improve blood-brain barrier penetration due to reduced steric hindrance, whereas bulkier groups (e.g., quinoline) enhance target specificity but limit solubility .

- Sulfonamide and ester groups synergize in carbonic anhydrase inhibition, as seen in hydrazonobenzenesulfonamide derivatives .

Q & A

Q. What are the key synthetic routes for Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate?

The synthesis of this compound typically involves coupling azetidine derivatives with a piperidine-4-carboxylate scaffold. For example:

- Step 1 : Start with ethyl piperidine-4-carboxylate (a common precursor, as seen in ). React it with an azetidine-containing reagent (e.g., 3-bromoazetidine) under basic conditions (e.g., K₂CO₃ or NaH) to form the 1-(azetidin-3-yl) substitution.

- Step 2 : Optimize coupling using reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole), as demonstrated in amide bond formation for similar piperidine derivatives .

- Critical parameters : Solvent choice (e.g., dry acetonitrile or DMF), temperature (often 0–25°C), and reaction time (12–24 hours). Monitor via TLC or HPLC.

Q. How is the molecular structure of this compound confirmed?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .

- Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula. For example, a similar piperidine-4-carboxylate derivative showed a [M+H]⁺ peak at m/z 410.1931 with fragmentation patterns matching predicted pathways (e.g., loss of –CH₂NO₄ or –C₇H₆O₃) .

- NMR spectroscopy : ¹H/¹³C NMR can verify the azetidine ring (e.g., δ 3.5–4.0 ppm for N–CH₂ protons) and ester group (δ 1.2–1.4 ppm for ethyl CH₃) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Catalyst screening : Test coupling agents like EDCI vs. DCC (dicyclohexylcarbodiimide) to enhance efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) with ethers (THF) to improve solubility and reduce side reactions .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hour vs. 24 hours at room temperature) .

- Workup strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for higher purity.

Q. How should researchers resolve contradictory bioactivity data for this compound?

- Mechanistic studies : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). For example, similar piperidine derivatives showed affinity for inflammatory pathways via COX-2 inhibition .

- Dose-response assays : Conduct in vitro dose-ranging experiments (e.g., 0.1–100 µM) to identify IC₅₀ values and validate reproducibility .

- Off-target screening : Employ proteome-wide assays (e.g., kinase profiling) to rule out nonspecific effects .

Q. What analytical methods are critical for assessing purity and stability?

Methodological Challenges and Solutions

Q. How to handle the steric hindrance of the azetidine ring during functionalization?

- Strategy : Use bulky protecting groups (e.g., Boc for azetidine nitrogen) to direct regioselectivity .

- Case study : A related azetidine-thiazole derivative required slow addition of reagents to minimize steric clashes during coupling .

Q. What computational tools are recommended for predicting physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.